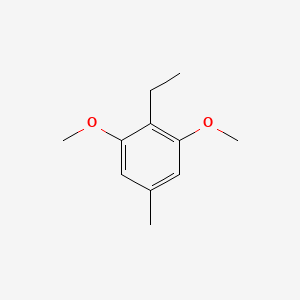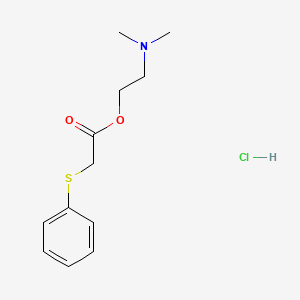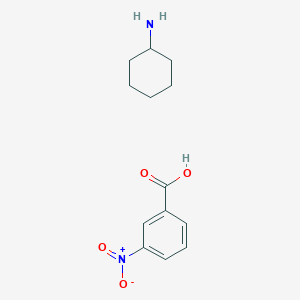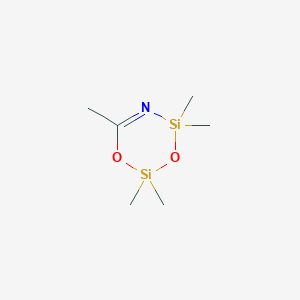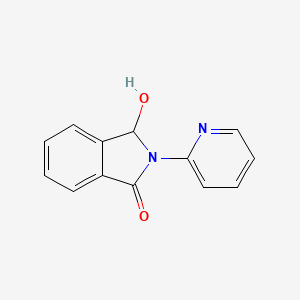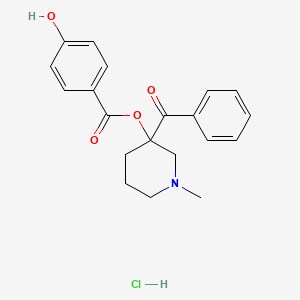
(+-)-1-Methyl-3-benzoyl-3-(p-hydroxybenzoyloxy)piperidine hydrochloride hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-1-Methyl-3-benzoyl-3-(p-hydroxybenzoyloxy)piperidine hydrochloride hemihydrate is a complex organic compound with a unique structure that includes a piperidine ring, benzoyl groups, and a hydroxybenzoyloxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Methyl-3-benzoyl-3-(p-hydroxybenzoyloxy)piperidine hydrochloride hemihydrate typically involves multiple steps, including the formation of the piperidine ring, introduction of the benzoyl groups, and the hydroxybenzoyloxy moiety. Common synthetic routes may involve the use of Grignard reagents, Friedel-Crafts acylation, and esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
(±)-1-Methyl-3-benzoyl-3-(p-hydroxybenzoyloxy)piperidine hydrochloride hemihydrate can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoyloxy group can be oxidized to form quinones.
Reduction: The benzoyl groups can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybenzoyloxy group can yield quinones, while reduction of the benzoyl groups can produce alcohols.
Aplicaciones Científicas De Investigación
(±)-1-Methyl-3-benzoyl-3-(p-hydroxybenzoyloxy)piperidine hydrochloride hemihydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (±)-1-Methyl-3-benzoyl-3-(p-hydroxybenzoyloxy)piperidine hydrochloride hemihydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-benzoylpiperidine: Lacks the hydroxybenzoyloxy group, making it less versatile in chemical reactions.
3-Benzoyl-3-(p-hydroxybenzoyloxy)piperidine: Lacks the methyl group, which may affect its biological activity.
Uniqueness
(±)-1-Methyl-3-benzoyl-3-(p-hydroxybenzoyloxy)piperidine hydrochloride hemihydrate is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and biological interactions. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
33422-53-6 |
|---|---|
Fórmula molecular |
C20H22ClNO4 |
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
(3-benzoyl-1-methylpiperidin-3-yl) 4-hydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C20H21NO4.ClH/c1-21-13-5-12-20(14-21,18(23)15-6-3-2-4-7-15)25-19(24)16-8-10-17(22)11-9-16;/h2-4,6-11,22H,5,12-14H2,1H3;1H |
Clave InChI |
QQHJEQJNKTTYKL-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(C1)(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



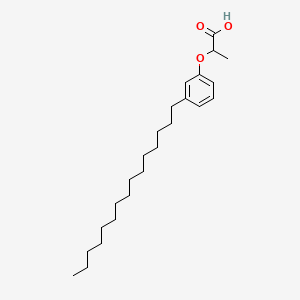

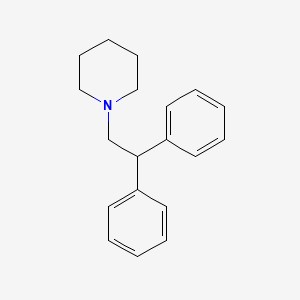


![Benzene, 1-[(cyclopropylmethyl)thio]-2,4-dinitro-](/img/structure/B14677198.png)
